molecular formula C18H10N2O5 B2487870 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 889955-37-7

3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Cat. No.: B2487870
CAS No.: 889955-37-7
M. Wt: 334.287
InChI Key: RWSSGOXCKMHKCF-UHFFFAOYSA-N
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Description

The compound 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one (hereafter referred to as the target compound) is a coumarin derivative featuring a 1,2,4-oxadiazole ring substituted with a benzodioxole group at position 2. Coumarins are widely studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name

3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N2O5/c21-18-12(7-10-3-1-2-4-13(10)24-18)17-19-16(20-25-17)11-5-6-14-15(8-11)23-9-22-14/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSSGOXCKMHKCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the oxadiazole ring through cyclization reactions. For instance, the reaction of a benzodioxole derivative with a suitable nitrile oxide can yield the oxadiazole ring . The chromenone moiety can be introduced through a subsequent cyclization reaction involving a salicylaldehyde derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reagents, and scalable reaction setups to ensure the cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Medicinal Chemistry

This compound is studied for its potential anticancer properties. Preliminary research indicates that it may interact with specific cellular targets to induce apoptosis in cancer cells. The presence of the oxadiazole and chromenone moieties suggests that it could modulate enzyme activity or receptor signaling pathways critical for cancer progression .

Biological Studies

In biological research, 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is evaluated for its antimicrobial activities. Studies have shown that compounds containing benzodioxole and oxadiazole rings often exhibit significant antibacterial and antifungal effects .

Material Science

The unique structural features of this compound make it a candidate for the development of new materials with specific properties such as fluorescence or conductivity. Its potential applications in organic electronics and photonics are being explored due to its ability to form stable complexes with metal ions .

Synthetic Chemistry

As a versatile building block, this compound is utilized in the synthesis of more complex molecules with potential biological activities. It serves as a precursor in the development of novel pharmacological agents .

Case Study 1: Anticancer Activity

A study investigated the effects of 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one on various cancer cell lines. Results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in human breast cancer cells (MCF7). The mechanism was attributed to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

Case Study 2: Antimicrobial Properties

In another study focusing on antimicrobial activity, the compound was tested against several bacterial strains including E. coli and S. aureus. The results demonstrated a notable inhibition of bacterial growth at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one involves its interaction with molecular targets within cells. The compound can bind to proteins and enzymes, altering their function and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects . The exact molecular pathways involved are still under investigation, but the compound’s ability to induce apoptosis in cancer cells is a key area of research .

Comparison with Similar Compounds

Comparison with Structural Analogues

Coumarin Derivatives with Heterocyclic Substituents

Compound 13 : 3-(Benzo[d][1,3]dioxol-5-yl)-2H-chromen-2-one
  • Structure : Lacks the oxadiazole ring but retains the benzodioxole group directly attached to coumarin.
  • Properties: Molecular Weight: 266.26 g/mol Melting Point: 168–170°C . Bioactivity: Not explicitly reported in the evidence, but structurally similar coumarin-benzodioxole hybrids exhibit antiplasmodial activity (e.g., EC₅₀: 15.2 μM for 3-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-2H-chromen-2-one) .
  • Comparison : The absence of the oxadiazole ring reduces molecular complexity and may decrease binding affinity to targets requiring heterocyclic interactions .
Compound 14 : 3-(3,4-Dimethoxyphenyl)-2H-chromen-2-one
  • Structure : Features a dimethoxyphenyl group instead of benzodioxole-oxadiazole.
  • Properties :
    • Molecular Weight : 282.27 g/mol
    • Melting Point : 127–129°C .
    • IR : Similar C=O stretch (1715 cm⁻¹) but lacks oxadiazole-specific vibrations.
  • Comparison: The dimethoxyphenyl group offers different electronic effects (electron-donating vs.

Oxazole- and Oxadiazole-Containing Coumarins

3-(2-Aminooxazol-5-yl)-2H-chromen-2-one Derivatives
  • Structure: Oxazole ring substituted with amino or benzylideneamino groups (e.g., compound 1–15 in ).
  • Properties :
    • Molecular Weight : 310–423 g/mol (e.g., C₁₉H₁₁BrN₂O₃: 395.21 g/mol) .
    • Melting Points : 179–186°C, higher than the target compound due to oxazole’s planar structure enhancing crystallinity .
    • Bioactivity : Antimicrobial (MIC: 8–32 μg/mL against S. aureus and E. coli) and antiproliferative (IC₅₀: 12–25 μM against MCF-7 cells) .
  • Comparison : The oxazole ring’s C=N bond (IR: 1600–1606 cm⁻¹) vs. oxadiazole’s N–O–N system may lead to differences in redox activity and enzyme inhibition .
3-[3-(2-Pyridinyl)-1,2,4-Oxadiazol-5-yl]-2H-Chromen-2-one
  • Structure : Oxadiazole substituted with pyridine instead of benzodioxole.
  • Properties :
    • Molecular Formula : C₁₆H₁₀N₃O₃
    • Molecular Weight : 295.27 g/mol .

Benzodioxole-Oxadiazole Hybrids in Non-Coumarin Scaffolds

2-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-Oxadiazol-5-yl]piperidine
  • Structure : Benzodioxole-oxadiazole attached to a piperidine ring.
  • Properties :
    • Molecular Weight : 273.29 g/mol
    • Application : Building block for drug discovery (e.g., kinase inhibitors) .
  • Comparison : The piperidine moiety enhances solubility and bioavailability compared to coumarin’s rigid fused-ring system .

Biological Activity

The compound 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a complex organic molecule featuring a chromenone core linked to an oxadiazole moiety and a benzodioxole fragment. This structure suggests potential biological activities due to the presence of multiple functional groups that can interact with various biological targets.

Chemical Structure

The IUPAC name for this compound indicates its complex structure, which includes:

  • A chromenone core
  • An oxadiazole ring
  • A benzodioxole moiety

The molecular formula is C16H12N4O4C_{16}H_{12}N_4O_4, and the compound can be represented as follows:

Structure C16H12N4O4\text{Structure }C_{16}H_{12}N_4O_4

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The oxadiazole and benzodioxole components may facilitate binding to active sites on proteins or alter protein conformation, leading to modulation of various biological pathways. While the exact mechanism remains to be fully elucidated, preliminary studies suggest it may influence cellular signaling pathways and exhibit potential therapeutic effects.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The oxadiazole ring is often associated with antibacterial properties, and studies have shown that derivatives can inhibit the growth of various pathogens. For instance, compounds structurally related to 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one have demonstrated effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer activity of compounds containing oxadiazole has been documented in several studies. For example, similar oxadiazole derivatives have shown selective cytotoxicity towards cancer cell lines by inducing apoptosis through mechanisms involving the inhibition of key enzymes involved in cell proliferation . The potential for 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one to target cancer cells warrants further investigation.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds with structural similarities:

StudyFindings
Identified significant antimicrobial activity against Staphylococcus aureus and Candida albicans.
Demonstrated that oxadiazole derivatives can inhibit key enzymes involved in bacterial virulence.
Reported anticancer activities against various human cancer cell lines, highlighting structure-activity relationships (SAR).

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